1-(2,4-Dimethylphenyl)pentane-1,3-dione
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Overview
Description
1-(2,4-Dimethylphenyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol It is characterized by the presence of a dimethylphenyl group attached to a pentane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)pentane-1,3-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the diketone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)butane-1,3-dione
- 1-(2,4-Dimethylphenyl)hexane-1,3-dione
- 1-(2,4-Dimethylphenyl)propane-1,3-dione
Uniqueness
1-(2,4-Dimethylphenyl)pentane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C13H16O2/c1-4-11(14)8-13(15)12-6-5-9(2)7-10(12)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
NUQLBLXUKNFKGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
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